Licoisoflavanone
Overview
Description
Licoisoflavanone is a phenolic compound derived from licorice, specifically from the Glycyrrhiza species. It belongs to the class of isoflavanones, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including antioxidant, antimicrobial, and cytotoxic effects .
Mechanism of Action
Target of Action
Licoisoflavanone, an isoflavonoid compound isolated from licorice root , primarily targets the SYK and JAK2 proteins . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . For instance, it has been suggested that this compound may inhibit the activity of certain enzymes, such as xanthine oxidase and monoamine oxidase .
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with the P53, cAMP, and NF-kB pathways, which are related to SARS-CoV-2 infection . These pathways play vital roles in regulating cell cycle, signal transduction, and immune response, respectively .
Result of Action
This compound has been found to exhibit antimicrobial effects . It has shown potent effects against methicillin-resistant Staphylococcus aureus (MRSA) strains . Additionally, it has been suggested to have antiviral properties, potentially reducing the severity of inflammatory diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biotransformation process of this compound involves a series of reactions, including hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation . These reactions can be affected by the conditions of the environment, such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Licoisoflavanone interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that isoflavonoids, the class of compounds to which this compound belongs, play a key role in plant-environment interactions and act as phytoalexins .
Cellular Effects
It has been suggested that this compound may have cytotoxic activities against different human cancer cell lines
Molecular Mechanism
It is known that isoflavonoids can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Metabolic Pathways
This compound is part of the isoflavonoid metabolic pathway, which is derived from the phenylpropanoid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Licoisoflavanone can be synthesized through biotransformation processes using microorganisms. For instance, the fungal strain Aspergillus niger KCCM 60332 has been employed to transform licorice phenolics into this compound through a series of reactions such as hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of licorice roots followed by purification processes. High-performance liquid chromatography is often used to isolate and purify this compound from licorice extracts .
Chemical Reactions Analysis
Types of Reactions: Licoisoflavanone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of natural preservatives and health supplements.
Comparison with Similar Compounds
Licoisoflavanone is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Glycyrrhisoflavone: Another isoflavone from licorice with potent antibacterial effects.
Echinatin: A chalcone from licorice with antimicrobial properties.
Isobavachalcone: A chalcone with cytotoxic activities.
Properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPLDZUOFZXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984564 | |
Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-26-3 | |
Record name | 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological targets have been identified for licoisoflavanone and what are the downstream effects of this interaction?
A1: this compound has been identified as a potent activator of the Pregnane X receptor (PXR) []. PXR is a xenobiotic receptor involved in the regulation of drug metabolism and transport. Activation of PXR by this compound can lead to the induction of drug-metabolizing enzymes and transporters, which may have implications for drug interactions. Additionally, this compound exhibits cytotoxic activities against various human cancer cell lines, including A375P, MCF-7, and HT-29 [].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound possesses a characteristic isoflavanone skeleton. Although a specific molecular formula and weight were not provided in the provided abstracts, its structure consists of two benzene rings (A and B) linked by a three-carbon unit forming a pyran ring (C). A prominent structural feature is the presence of a prenyl group attached to ring A []. This prenylation is commonly observed in other licorice-derived isoflavonoids and contributes to their biological activity.
Q3: What is the significance of this compound being found in licorice species and how does its presence contribute to the understanding of licorice's traditional use?
A3: this compound is primarily found in licorice species, particularly Glycyrrhiza uralensis, and is considered a characteristic marker compound for this species [, ]. Traditional Chinese Medicine utilizes licorice for various ailments, including insomnia, anxiety, and respiratory issues []. The identification of this compound and its biological activities, such as PXR activation and cytotoxicity, provides insights into the potential molecular mechanisms underlying these traditional uses.
Q4: How does the structure of this compound compare to other related compounds found in licorice, and does this similarity relate to similar activities?
A4: this compound shares structural similarities with other bioactive compounds found in licorice, such as glycyrrhisoflavone, echinatin, and isobavachalcone, particularly the presence of prenyl groups and the isoflavan or chalcone skeletons []. These structural similarities often translate to overlapping biological activities. For example, both this compound and glycycoumarin, another licorice constituent, have been identified as PXR activators [, ].
Q5: Are there any computational studies that shed light on this compound's interactions with its target?
A5: Yes, computational tools like molecular docking have been used to study the interaction of this compound with targets like PXR []. These studies can predict the binding affinity and potential binding modes of this compound within the active site of the receptor, providing insights into the molecular basis of its activity.
Q6: What analytical techniques are commonly employed to identify and quantify this compound in complex mixtures like licorice extracts?
A6: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique frequently used for the separation, identification, and quantification of this compound in complex mixtures [, ]. This technique combines the separation capabilities of HPLC with the detection sensitivity and structural information provided by mass spectrometry. Additionally, NMR spectroscopy, particularly 1H NMR and HMBC experiments, are invaluable for characterizing the structure and quantifying this compound, even within complex metabolomes [].
Q7: Has the biotransformation of this compound been investigated, and what is the significance of such studies?
A7: Yes, studies have investigated the biotransformation of this compound using fungal strains like Aspergillus niger []. These studies aim to identify the metabolites produced when this compound is metabolized, potentially uncovering novel derivatives with altered biological activities. Understanding the metabolic fate of this compound is crucial for assessing its efficacy and safety in vivo.
Q8: What are the implications of this compound's potential to modulate PXR activity in a clinical context?
A8: this compound's ability to activate PXR raises concerns about potential herb-drug interactions, especially for individuals consuming licorice supplements alongside prescription medications []. PXR activation can induce drug-metabolizing enzymes, potentially altering the pharmacokinetics and efficacy of co-administered drugs. Further research is crucial to determine the clinical relevance of these interactions and establish safe dosage recommendations for licorice supplements.
Q9: Have any studies investigated the potential for resistance to this compound's cytotoxic effects in cancer cells?
A9: While this compound exhibits cytotoxic activity against certain cancer cell lines [], the provided abstracts do not mention specific studies investigating resistance mechanisms. Future research focusing on the long-term effects of this compound on cancer cells and exploring potential resistance development will be essential to evaluate its suitability as a potential anticancer agent.
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